![molecular formula C12H14N4O2S B2886374 N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171696-33-5](/img/structure/B2886374.png)
N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of these derivatives involves the creation of eight different derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The products obtained in good to excellent yield .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques such as NMR, FTIR, and elemental analysis .
Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Aplicaciones Científicas De Investigación
Antioxidant Activity
The derivatives of the compound have shown promising results as antioxidants. One particular derivative, referred to as compound 3h, exhibited the highest antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in protecting cells from damage caused by free radicals, and this application could be significant in the development of treatments for diseases caused by oxidative stress.
Antibacterial Properties
Some derivatives, specifically compounds 3d and 3h, have demonstrated significant antibacterial activity . This suggests potential for these compounds to be developed into new antibacterial agents, which could be particularly valuable given the increasing resistance to existing antibiotics.
Antifungal Efficacy
In the realm of antifungal applications, compound 3a showed notable fungicidal activity with a zone of inhibition up to 24 mm . This is comparable to the results of the positive control, Terbinafine, indicating that these derivatives could serve as effective antifungal agents.
α-Glucosidase Inhibition
The inhibition of α-glucosidase is a therapeutic target for the treatment of diabetes, as it slows down carbohydrate digestion and glucose absorption. Compound 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL, followed by compound 3c . This suggests potential use in managing blood sugar levels in diabetic patients.
Molecular Docking Studies
Molecular docking studies support the biological activities observed, indicating that these derivatives can bind effectively to molecular targets . This application is crucial in drug design and development, as it helps predict the orientation of drugs to their protein targets, which can elucidate the potential efficacy of the compounds.
Density Functional Theory (DFT) Calculations
The chemical stability of the derivatives was assessed using DFT calculations . This application is important in the pharmaceutical industry for predicting the reactivity and properties of drug molecules, which is essential for the design of stable and effective drugs.
Each of these applications demonstrates the versatility and potential of the compound and its derivatives in various fields of scientific research. The ability to act as multi-target-directed ligands makes them particularly valuable as lead molecules for further evaluation and development into therapeutic agents for specific diseases. The synthesis of these derivatives with a well-developed structure-activity relationship opens up numerous possibilities for their use in medicine, biotechnology, and agriculture .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-4-16-6-5-9(15-16)11(18)14-12-13-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKDUKRFTMZTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.